MDP-rhodamine

Description

Properties

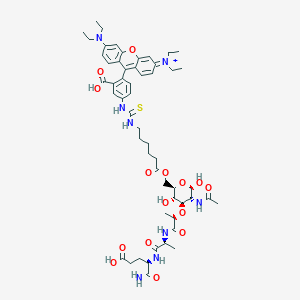

Molecular Formula |

C54H73N8O15S+ |

|---|---|

Molecular Weight |

1106.3 g/mol |

IUPAC Name |

[9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium |

InChI |

InChI=1S/C54H72N8O15S/c1-8-61(9-2)33-17-20-36-40(26-33)76-41-27-34(62(10-3)11-4)18-21-37(41)45(36)35-19-16-32(25-38(35)52(71)72)59-54(78)56-24-14-12-13-15-44(66)74-28-42-47(67)48(46(53(73)77-42)58-31(7)63)75-30(6)51(70)57-29(5)50(69)60-39(49(55)68)22-23-43(64)65/h16-21,25-27,29-30,39,42,46-48,53,67,73H,8-15,22-24,28H2,1-7H3,(H8,55,56,57,58,60,63,64,65,68,69,70,71,72,78)/p+1/t29-,30+,39+,42+,46+,47+,48+,53+/m0/s1 |

InChI Key |

WIKKPYADGXLQLA-FREYQMBCSA-O |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)C(=O)O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OCC5C(C(C(C(O5)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of MDP-Rhodamine in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Muramyl Dipeptide (MDP)-Rhodamine in the context of innate immunity. MDP, a component of bacterial peptidoglycan, is a potent activator of the intracellular pattern recognition receptor, NOD2. The conjugation of rhodamine to MDP allows for the visualization and tracking of this interaction, providing a powerful tool for studying innate immune signaling. This document details the molecular interactions, signaling cascades, and cellular outcomes of NOD2 activation by MDP-Rhodamine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: this compound and NOD2 Signaling

This compound initiates an innate immune response primarily through its direct interaction with the cytosolic protein NOD2. This interaction triggers a conformational change in NOD2, leading to its activation and the assembly of a signaling complex known as the "nodosome." The subsequent signaling cascade culminates in the activation of transcription factors, primarily NF-κB, and the induction of pro-inflammatory and antimicrobial responses. A crucial downstream event is the induction of autophagy, a cellular process for degrading and recycling cellular components, which plays a role in bacterial clearance.

Cellular Uptake of this compound

The initial step in the mechanism of action is the entry of this compound into the cytoplasm of the host cell. While the precise mechanisms are still under investigation, studies using fluorescently labeled MDP suggest that its uptake is an active process.

-

Endocytosis: Evidence suggests that MDP is primarily internalized via clathrin-dependent endocytosis.

-

Localization to Acidic Compartments: Once inside the cell, fluorescently labeled MDP has been observed to localize to acidic vesicles, such as endosomes and lysosomes.[1] The acidic environment of these compartments is thought to be important for the subsequent interaction with NOD2.[1][2]

Direct Binding to NOD2 and Conformational Change

In the cytosol, this compound directly engages with the leucine-rich repeat (LRR) domain of NOD2.[3] This binding event is the critical recognition step that initiates the signaling cascade.

-

High-Affinity Interaction: The interaction between MDP and NOD2 is of high affinity, with the biologically active L-D isomer of MDP binding to NOD2 with a dissociation constant (K_D) in the nanomolar range.[1]

-

Conformational Shift: The binding of MDP induces a significant conformational change in the NOD2 protein.[3][4] This change is believed to relieve an autoinhibitory state, exposing the nucleotide-binding domain (NBD) and the caspase activation and recruitment domains (CARDs) for downstream interactions.[5]

-

Role of ATP: The conformational change facilitates the binding of ATP to the NBD of NOD2, which is a crucial step for NOD2 oligomerization and the formation of a stable signaling platform.[5]

Downstream Signaling Pathways

The activation of NOD2 by this compound triggers a series of downstream signaling events that are mediated by the recruitment and activation of various adaptor proteins and enzymes.

The NOD2-RIPK2 Signaling Axis

The central axis of NOD2 signaling involves the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).

-

RIPK2 Recruitment: Activated and oligomerized NOD2 recruits RIPK2 through a homotypic CARD-CARD interaction.[3]

-

RIPK2 Ubiquitination: A key event in the activation of RIPK2 is its polyubiquitination. This process is primarily mediated by E3 ubiquitin ligases, which attach K63-linked polyubiquitin chains to RIPK2. This type of ubiquitination serves as a scaffold for the recruitment of downstream signaling molecules rather than targeting RIPK2 for degradation.

-

Activation of NF-κB and MAPK Pathways: Polyubiquitinated RIPK2 recruits and activates the TAK1 complex, which in turn activates both the IKK complex and the MAPK pathways (p38, JNK).[6] The IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor, which then translocates to the nucleus to induce the expression of pro-inflammatory genes.[7]

Induction of Autophagy

NOD2 activation by MDP is also a potent inducer of autophagy, a cellular process that is increasingly recognized as a critical component of the innate immune response to intracellular pathogens.

-

Recruitment of ATG16L1: Activated NOD2 recruits the autophagy-related protein ATG16L1 to the plasma membrane at the site of bacterial entry.

-

LC3 Lipidation: The recruitment of ATG16L1 facilitates the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a key step in the formation of the autophagosome. This process involves the covalent conjugation of phosphatidylethanolamine (PE) to LC3-I to form LC3-II, which is then incorporated into the autophagosomal membrane.

Quantitative Data

The following tables summarize the available quantitative data related to the mechanism of action of MDP and its interaction with the NOD2 signaling pathway.

| Ligand | Receptor/Enzyme | Binding Affinity (K_D) / IC50 | Cell Type/System | Reference |

| MDP (biologically active isomer) | Human NOD2 | 51 ± 18 nM | In vitro (Surface Plasmon Resonance) | [1] |

| MDP (inactive isomer) | Human NOD2 | 150 ± 24 nM | In vitro (Surface Plasmon Resonance) | [1] |

| Ponatinib | RIPK2 | IC50 = 6.7 nM | In vitro (Kinase Assay) | [8] |

| Regorafenib | RIPK2 | IC50 = 15 nM | In vitro (Kinase Assay) | [8] |

| Sorafenib | RIPK2 | IC50 = 26 nM | In vitro (Kinase Assay) | [8] |

| Gefitinib | RIPK2 | IC50 = 7.8 µM | In vitro (Kinase Assay) | [8] |

| Stimulus | Cell Type | Cytokine Measured | Concentration of Stimulus | Fold Induction / Concentration | Reference |

| MDP | Human Monocyte-Derived DCs | IL-12p40 | 10 µg/mL | Significant reduction in TLR-ligand induced production | [9] |

| MDP | Human Monocyte-Derived DCs | IFN-γ | 10 µg/mL | Significant reduction in TLR-ligand induced production | [9] |

| MDP | Immortalised microglial (IMG) cells | TNF-α, IL-1β | >0.1 µg/ml | Elevated expression | [10] |

| MDP | Immortalised microglial (IMG) cells | CCL5/RANTES | 0.1 µg/ml | Acutely sensitive expression | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cellular Uptake of this compound by Confocal Microscopy

Objective: To visualize the internalization and subcellular localization of this compound.

Materials:

-

Cells capable of MDP uptake (e.g., macrophages, dendritic cells, or intestinal epithelial cells)

-

Glass-bottom culture dishes or chamber slides

-

This compound (e.g., from InvivoGen)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Confocal laser scanning microscope

Protocol:

-

Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Prepare a working solution of this compound in complete culture medium at the desired concentration (typically in the range of 1-10 µg/mL).

-

Remove the culture medium from the cells and replace it with the this compound containing medium.

-

Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h, 24h) at 37°C in a CO2 incubator.

-

After incubation, wash the cells three times with ice-cold PBS to remove extracellular this compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature if co-staining for intracellular markers is desired.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips using an antifade mounting medium.

-

Image the cells using a confocal microscope with appropriate laser lines and emission filters for Rhodamine and DAPI.

NF-κB Reporter Assay

Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and add the this compound dilutions. Include a vehicle-only control.

-

Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity relative to the vehicle-only control.

RIPK2 Immunoprecipitation and Ubiquitination Analysis

Objective: To assess the ubiquitination of RIPK2 following stimulation with this compound.

Materials:

-

Cells expressing endogenous or tagged RIPK2 (e.g., THP-1 monocytes)

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors, and a deubiquitinase inhibitor like N-ethylmaleimide)

-

Antibody against RIPK2 for immunoprecipitation

-

Protein A/G agarose beads

-

Antibody against ubiquitin for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Protocol:

-

Culture cells to the appropriate density and stimulate with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RIPK2.

-

Re-probe the membrane with an anti-RIPK2 antibody to confirm the immunoprecipitation of RIPK2.

In Vitro LC3 Lipidation Assay

Objective: To determine if this compound stimulation leads to the induction of autophagy by measuring the conversion of LC3-I to LC3-II.

Materials:

-

Cell line of interest (e.g., macrophages)

-

This compound

-

Lysis buffer

-

Protein concentration assay kit

-

SDS-PAGE gels (12-15%)

-

PVDF membrane

-

Antibody against LC3

-

Antibody against a loading control (e.g., β-actin or GAPDH)

-

Western blotting apparatus and reagents

Protocol:

-

Culture cells and treat them with this compound at the desired concentration and for various time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample on a high-percentage SDS-PAGE gel to resolve LC3-I and the faster-migrating LC3-II.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-LC3 antibody.

-

Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.

-

Calculate the ratio of LC3-II to LC3-I or to a loading control to assess the extent of autophagy induction.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway via NOD2.

Caption: Workflow for RIPK2 ubiquitination analysis.

Caption: Workflow for assessing autophagy induction.

Conclusion

This compound serves as an invaluable tool for dissecting the intricacies of the NOD2 signaling pathway in innate immunity. Its mechanism of action mirrors that of its unlabeled counterpart, initiating a cascade of events that includes direct binding to NOD2, recruitment of RIPK2, activation of NF-κB and MAPK pathways, and the induction of autophagy. The ability to visualize and track this compound provides researchers with a powerful means to further elucidate the spatial and temporal dynamics of these signaling events, offering potential avenues for the development of novel therapeutics targeting inflammatory and infectious diseases. Further research is warranted to provide a direct quantitative comparison between MDP and this compound to fully validate its use as a surrogate in all experimental contexts.

References

- 1. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC3-lipidation-assay [protocols.io]

- 5. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the Synthesis and Purification of MDP-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of MDP-rhodamine, a fluorescently labeled muramyl dipeptide (MDP) analog. This document details the chemical principles, experimental protocols, and purification strategies for obtaining high-purity this compound for use in various research applications, particularly in the study of the NOD2 signaling pathway.

Introduction

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to almost all bacteria and is a potent activator of the innate immune system. It is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] The conjugation of a fluorescent dye, such as rhodamine, to MDP allows for the visualization and tracking of its uptake and localization within cells, providing a powerful tool to investigate the NOD2 signaling cascade. This compound is particularly valuable for high-resolution imaging and long-term tracking experiments in living cells due to the high fluorescence quantum yield and photostability of rhodamine dyes.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the covalent conjugation of an amine-reactive rhodamine derivative to an MDP molecule that has been modified to present a primary amine. A common strategy involves the use of a lysine-containing MDP analog (Lys-MDP), where the epsilon-amino group of lysine serves as the reactive site for the fluorophore.

Synthesis of Lys-MDP Intermediate

The initial step involves the synthesis or acquisition of Nα-(N-acetylmuramyl)-L-lysyl-D-isoglutamine (Lys-MDP). This can be prepared using solid-phase peptide synthesis techniques.

Conjugation of Rhodamine to Lys-MDP

The primary amine of the lysine residue in Lys-MDP is reacted with an amine-reactive rhodamine derivative, such as Rhodamine B isothiocyanate (RBITC). The isothiocyanate group of RBITC reacts with the primary amine to form a stable thiourea linkage.[5][6]

Experimental Protocol: Synthesis of this compound

-

Preparation of Lys-MDP Solution: Dissolve Lys-MDP in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer or phosphate-buffered saline (PBS), to a final concentration of 1-5 mg/mL. The pH of the buffer should be adjusted to ~9.0 to facilitate the reaction with the isothiocyanate group.[5]

-

Preparation of RBITC Solution: Immediately before use, dissolve Rhodamine B isothiocyanate (RBITC) in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to a concentration of 10 mg/mL.[5]

-

Reaction: Add the RBITC solution dropwise to the Lys-MDP solution while gently stirring. A typical molar ratio of RBITC to Lys-MDP is in the range of 5:1 to 10:1. The reaction mixture is then incubated for 2-4 hours at room temperature in the dark.

-

Quenching: After the incubation period, the reaction can be quenched by adding a small molecule with a primary amine, such as ethanolamine, to consume any unreacted RBITC.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and excess dye, ensuring the final product is of high purity for biological assays.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying rhodamine-peptide conjugates.[7][8]

Experimental Protocol: Purification by RP-HPLC

-

Column: A C18 reversed-phase column is typically used.[8]

-

Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid, TFA) in water (containing 0.1% TFA) is commonly employed.[8][9]

-

Gradient: A linear gradient from a low to a high percentage of acetonitrile allows for the separation of the more hydrophobic this compound conjugate from the more polar unreacted MDP and other impurities. A typical gradient might be 5% to 95% acetonitrile over 30-40 minutes.

-

Detection: The elution of the product is monitored by UV absorbance at the absorbance maximum of rhodamine (around 550 nm) and at a wavelength for detecting the peptide backbone (around 210-220 nm).[8]

-

Fraction Collection and Analysis: Fractions containing the purified this compound are collected, and the purity is assessed by analytical HPLC.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a powder.

Quantitative Data

The following table summarizes the key quantitative data for a typical this compound product.

| Parameter | Value | Reference |

| Molecular Formula | C₅₄H₇₃N₈O₁₅S⁺ | [4][10] |

| Molecular Weight | 1106.3 g/mol | [4][10] |

| Purity (by HPLC) | ≥95% | [4] |

| Excitation Maximum | ~552 nm | |

| Emission Maximum | ~575 nm |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This compound Signaling Pathway

This compound acts as a fluorescent probe to study the NOD2 signaling pathway. Upon entering the cell, MDP is recognized by NOD2, initiating a downstream signaling cascade.

Caption: Simplified NOD2 signaling pathway activated by MDP.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 4. This compound | Benchchem [benchchem.com]

- 5. Rhodamine B isothiocyanate (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C54H73N8O15S+ | CID 124221656 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of MDP-Rhodamine Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, experimental applications, and underlying signaling mechanisms of Muramyl Dipeptide (MDP)-Rhodamine conjugates. These fluorescent probes are invaluable tools for investigating the innate immune system, specifically the NOD2 signaling pathway.

Introduction: The MDP-Rhodamine Conjugate as a Research Tool

The this compound conjugate is a powerful molecular probe designed to study the intracellular pattern recognition receptor, NOD2. It consists of two key components:

-

Muramyl Dipeptide (MDP): The smallest bioactive peptidoglycan motif found in nearly all bacteria. MDP is the specific ligand for NOD2, a crucial sensor in the innate immune response.[1][2]

-

Rhodamine: A highly fluorescent and photostable xanthene dye.[1][] By covalently linking rhodamine to MDP, researchers can visualize and track the entry, subcellular localization, and interaction of MDP with its target receptor within living cells.[1]

The conjugation of rhodamine to MDP allows for direct investigation of the NOD2 signaling pathway, which is pivotal in initiating inflammatory responses to bacterial infections.[1][4] The excellent photophysical properties of rhodamine dyes, such as high fluorescence quantum yield and emission in a spectral range that minimizes cellular autofluorescence, make them ideal for high-resolution imaging experiments.[1]

Core Photophysical Properties

The photophysical characteristics of an this compound conjugate are primarily determined by the specific rhodamine derivative used in its synthesis. Conjugation to a peptide like MDP can subtly alter these properties due to changes in the local chemical environment. The linker used for conjugation is typically designed to minimize steric hindrance, preserving the biological activity of MDP.[1]

Table 1: Photophysical Properties of Common Rhodamine Dyes Used in Bioconjugation

| Fluorophore | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Conditions |

| Rhodamine B | ~554 nm[5] | ~578 nm[5] | - | 0.31[6] | Water |

| Rhodamine 6G | ~530 nm[] | ~556 nm[] | 116,000 cm⁻¹M⁻¹ | 0.95 | Ethanol |

| Tetramethylrhodamine (TMR) | ~550 nm | ~575 nm | ~92,000 cm⁻¹M⁻¹ | ~0.3-0.4 | Aqueous Buffer |

Note: These values are for the free dyes and may shift upon conjugation. The properties of the conjugate should be experimentally determined.

Factors that can influence the fluorescence of the conjugate include:

-

Conjugation Strategy: The chemical method used to attach rhodamine to MDP can affect the final fluorescence output.[1]

-

Aggregation: Rhodamine dyes can form non-fluorescent H-dimers in aqueous solutions, which quenches fluorescence.[7] Proper design and solubility modifications can minimize this effect.[1]

-

Local Environment: The fluorescence of rhodamine can be influenced by solvent polarity and pH. However, many rhodamine derivatives are notably stable across a range of pH values.[]

Mechanism of Action: The NOD2 Signaling Pathway

The primary application of this compound is to study the NOD2 signaling cascade. NOD2 is a cytosolic receptor that, upon binding to MDP, undergoes a conformational change and oligomerization.[4] This initiates a downstream signaling pathway that culminates in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2][4]

The key steps are:

-

Uptake: MDP (or this compound) is internalized by the host cell, often through clathrin-dependent endocytosis.[4]

-

Recognition: In the cytoplasm, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2.[2][4]

-

Recruitment: Ligand-bound NOD2 recruits the serine/threonine kinase RIP2 (also known as RICK) through CARD-CARD interactions.[2][4]

-

Signal Amplification: Activated RIP2 is poly-ubiquitinated, creating a scaffold to recruit other kinases, including TAK1.[2][4]

-

Pathway Activation: This signaling complex activates both the canonical NF-κB and MAPK (p38, JNK) pathways, leading to the transcription of genes for inflammatory cytokines and chemokines.[4]

Experimental Methodologies

Detailed protocols are essential for obtaining reliable and reproducible data. The following sections outline standard procedures for the synthesis and application of this compound conjugates.

The covalent linkage of rhodamine to MDP is typically achieved via amide bond formation. A common strategy is to use solid-phase peptide synthesis (SPPS), where the MDP molecule is assembled on a resin, followed by the coupling of an activated rhodamine derivative to an available amine group.

Protocol: Solid-Phase Synthesis and Rhodamine Conjugation

-

Resin Preparation: Start with a suitable solid support, such as Fmoc-Rink-Amide MBHA resin, to obtain a C-terminal amide on the final peptide.[8]

-

Peptide Synthesis: Synthesize the MDP peptide (N-Acetylmuramyl-L-alanyl-D-isoglutamine) sequentially on the resin using standard Fmoc chemistry.

-

Deprotection: Use a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminal amino acid at each step.[8]

-

Coupling: Activate the incoming Fmoc-protected amino acid with a coupling reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and an additive like HOBt in the presence of a base such as DIPEA.[8]

-

-

Rhodamine Activation: In a separate vessel, activate the carboxylic acid group of Rhodamine B. This can be done by reacting it with oxalyl chloride and a catalytic amount of DMF in an anhydrous solvent like DCM.[9]

-

Conjugation: After the final Fmoc deprotection of the resin-bound MDP, add the activated Rhodamine B solution to the resin. Allow the reaction to proceed for several hours to ensure complete coupling to the N-terminal amine.[8][9]

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) to cleave the conjugate from the resin and remove any remaining side-chain protecting groups.

-

Purification: Precipitate the crude product in cold diethyl ether. Purify the this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.

Determining the absorption and emission spectra is crucial for confirming the photophysical properties of the synthesized conjugate and for designing fluorescence microscopy experiments.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the purified this compound conjugate in a suitable solvent (e.g., DMSO). Create a dilution series in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Absorption Spectrum:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the instrument with the experimental buffer.

-

Measure the absorbance of the sample from approximately 400 nm to 700 nm. The peak absorbance (λ_abs) should correspond to the rhodamine chromophore.

-

-

Emission Spectrum:

-

Use a spectrofluorometer.

-

Use the same sample and cuvette.

-

Set the excitation wavelength to the determined λ_abs (or slightly lower).

-

Scan the emission wavelengths from just above the excitation wavelength to ~700 nm.

-

The resulting peak is the maximum emission wavelength (λ_em).

-

Ensure the sample absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Confocal microscopy is the cornerstone technique for visualizing the intracellular distribution of this compound, allowing for high-resolution tracking of its localization within subcellular compartments.[1]

Protocol: Cellular Uptake and Imaging

-

Cell Culture: Plate adherent cells (e.g., HCT116 or HEK293 cells expressing human NOD2) on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

-

Incubation: Replace the culture medium with fresh medium containing the this compound conjugate at a predetermined optimal concentration (e.g., 1-10 µM). Incubate for a time course (e.g., 1-4 hours) at 37°C to allow for cellular uptake.[4]

-

Washing: Gently wash the cells three times with warm PBS to remove any unbound extracellular conjugate.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

-

Permeabilization and Counterstaining (Optional): If staining intracellular organelles, permeabilize the fixed cells with a detergent like 0.1% Triton X-100. Counterstain nuclei with a dye like DAPI or Hoechst if desired.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium. Image the samples using a confocal laser scanning microscope equipped with appropriate laser lines (e.g., 543 nm or 561 nm for excitation) and emission filters to capture the rhodamine fluorescence.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of MDP-Rhodamine in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of MDP-rhodamine, a fluorescent probe essential for studying bacterial peptidoglycan fragment trafficking and innate immune responses. Understanding its solubility and stability in aqueous buffers is paramount for ensuring the accuracy, reproducibility, and reliability of experimental data.

Introduction to this compound

Muramyl dipeptide (MDP)-rhodamine is a fluorescently labeled molecule designed to probe the intracellular pathways of MDP, the minimal bioactive peptidoglycan motif found in nearly all bacteria. It consists of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) covalently linked to a rhodamine dye. This conjugation allows for the visualization and tracking of MDP uptake and localization within cells. The probe is a vital tool for investigating pattern recognition receptors like NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) and the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] The molecular weight of this compound is approximately 1106.3 g/mol .[3][4]

Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is a critical factor for preparing stock solutions and ensuring its bioavailability in cell-based assays. Both the MDP and rhodamine moieties can have limited solubility in aqueous buffers, a characteristic that can be influenced by the chemical linker used to conjugate them.[3]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in aqueous buffers:

-

pH: The solubility of ionizable compounds is highly dependent on pH. The rhodamine component's charge and the carboxylic acid group on the MDP moiety can be affected by the buffer's pH.[5]

-

Buffer Composition and Ionic Strength: The type of salt and its concentration in the buffer can influence solubility through effects on the activity of water and interactions with the solute.

-

Temperature: Solubility can be temperature-dependent, though for many compounds, the effect is most significant during the initial dissolution of a solid form.[5]

-

Co-solvents: The presence of organic co-solvents, such as DMSO, is often required to create concentrated stock solutions before dilution into aqueous experimental media. It is crucial to be aware of the final solvent concentration in assays, as it may affect experimental outcomes.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature. However, data for the parent rhodamine dyes can provide a useful, albeit approximate, reference. It is strongly recommended that researchers determine the solubility empirically for their specific buffer systems and experimental conditions.

Table 1: Reference Solubility Data for Related Rhodamine Compounds

| Compound | Solvent/Buffer | Reported Solubility |

|---|---|---|

| Rhodamine B | Water | ~1 mg/mL[6] |

| Rhodamine B | Water | ~8 g/L to 50 g/L (Varies by source) |

Note: This data is for reference only and may not reflect the solubility of the this compound conjugate.

Experimental Protocol for Determining Kinetic Solubility

This protocol outlines a high-throughput method to estimate the kinetic solubility of this compound by measuring turbidity upon its addition from a DMSO stock to an aqueous buffer.[5][7][8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

96-well clear-bottom microplate

-

Microplate reader with turbidity or nephelometry measurement capabilities (absorbance at ~620 nm)

-

Multichannel pipette

Procedure:

-

Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

-

Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

-

Transfer to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each DMSO dilution into the wells of the analysis plate pre-filled with the aqueous buffer (e.g., 198 µL). This creates a final DMSO concentration of 1%.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[9]

-

Measure Turbidity: After incubation, measure the absorbance (turbidity) of each well at 620 nm using a microplate reader. Wells containing precipitate will scatter light, resulting in a higher absorbance reading.

-

Data Analysis: Plot the absorbance reading against the compound concentration. The kinetic solubility limit is the concentration at which a significant increase in turbidity is first observed.

Stability of this compound in Aqueous Buffers

The stability of this compound is crucial for the duration of an experiment. Degradation can lead to a loss of fluorescence, altering quantification and potentially generating artifacts.

Factors Influencing Stability

-

pH: Rhodamine dye stability is often pH-dependent. The core structure can exist in equilibrium between a fluorescent zwitterionic form and a non-fluorescent, colorless spirolactam form, with the equilibrium shifting based on pH and solvent polarity.[1]

-

Temperature: Elevated temperatures can accelerate the degradation of fluorescent molecules.[10] It is generally recommended to store stock solutions at -20°C or below and minimize the time working solutions are kept at room temperature.

-

Light Exposure: Like many fluorophores, rhodamine is susceptible to photobleaching upon prolonged exposure to light.[11] Solutions should be stored in the dark (e.g., in amber tubes or wrapped in foil), and light exposure during microscopy should be minimized.[12]

-

Enzymatic Degradation: The amide bond linking the MDP and rhodamine moieties is generally stable and resistant to cleavage. While MDP itself could be a substrate for certain enzymes, its conjugation to the bulky rhodamine likely provides steric hindrance, protecting it from significant enzymatic degradation.[1]

Quantitative Stability Data

Detailed kinetic studies on the degradation of this compound are scarce. However, studies on the photocatalytic degradation of Rhodamine B demonstrate that its decomposition follows pseudo-first-order kinetics, and the rate is highly dependent on conditions like pH and the presence of catalysts. For instance, in one study, the degradation of Rhodamine B at different pH values showed removal efficiencies ranging from ~28% at pH 9.0 to ~97% at pH 2.0 over 70 minutes under specific photocatalytic conditions.

Table 2: Reference Degradation Data for Rhodamine B

| Condition | Degradation Metric | Value (min⁻¹) | Reference |

|---|---|---|---|

| Photocatalysis (HYPs/H₂O₂) | Pseudo-first-order rate constant (k) | 0.02899 | [5] |

| Photo Fenton-like (PF-like) | Pseudo-first-order kinetics observed | Varies with pH | [13] |

| Photocatalysis (Fusiform Bi) | Apparent rate constant (k) at pH 3.0 | 0.0452 | [4] |

| Photocatalysis (Fusiform Bi) | Apparent rate constant (k) at pH 7.0 | 0.0097 |[4] |

Note: This data illustrates the environmental sensitivity of rhodamine dyes and should be considered contextually.

Experimental Protocol for Assessing Stability

This protocol describes a method to assess the stability of this compound in an aqueous buffer over time by monitoring its fluorescence intensity.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS at various pH values: 5.5, 7.4, 8.5)

-

Fluorometer or fluorescence microplate reader

-

Quartz cuvettes or black 96-well microplates

-

Constant temperature incubator/water bath

Procedure:

-

Prepare Solutions: Prepare solutions of this compound at a working concentration (e.g., 1-10 µg/mL) in the different aqueous buffers to be tested.[3]

-

Initial Measurement (T=0): Immediately after preparation, measure the fluorescence intensity of an aliquot from each solution. Use excitation and emission wavelengths appropriate for rhodamine (e.g., Ex: ~550 nm, Em: ~575 nm). This is the baseline reading.

-

Incubation: Store the remaining solutions under defined conditions (e.g., protected from light at 4°C, room temperature, or 37°C).

-

Time-Course Measurements: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each solution and measure its fluorescence intensity under the same instrument settings as the initial measurement.

-

Data Analysis: For each condition, plot the percentage of remaining fluorescence (relative to the T=0 reading) against time. This will reveal the degradation rate under the tested conditions. The half-life (t₁/₂) can be calculated if the degradation follows first-order kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. This compound | C54H73N8O15S+ | CID 124221656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. drugdiscovery.msu.edu [drugdiscovery.msu.edu]

- 10. mdpi.com [mdpi.com]

- 11. dp.univr.it [dp.univr.it]

- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

MDP-Rhodamine: A Technical Guide to a Powerful Research Tool for Innate Immunity and Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Development, and Application of MDP-Rhodamine

Abstract

Muramyl dipeptide (MDP)-rhodamine is a fluorescently labeled derivative of MDP, the minimal bioactive peptidoglycan motif recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This potent research tool has been instrumental in advancing our understanding of innate immune signaling, intracellular trafficking pathways, and has shown promise in the development of high-throughput screening assays for novel immunomodulatory compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed (though generalized) synthesis protocol, and in-depth experimental methodologies for its application in cell biology and drug discovery. Furthermore, this guide presents key quantitative data in structured tables and visualizes complex biological and experimental processes using detailed diagrams to facilitate a deeper understanding and practical application of this versatile fluorescent probe.

Introduction: The Need for a Specific NOD2 Probe

The study of the innate immune system, our body's first line of defense against invading pathogens, has been a central focus of immunology and microbiology. A key component of this system is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). Muramyl dipeptide (MDP) is a conserved motif found in the peptidoglycan of almost all bacteria and is specifically recognized by the cytosolic PRR, NOD2.[1] Genetic mutations in the NOD2 gene are associated with several inflammatory diseases, including Crohn's disease, highlighting its critical role in maintaining immune homeostasis.[1]

To unravel the intricate mechanisms of NOD2 activation and its downstream signaling, a tool was needed to specifically track the fate of MDP within living cells. The development of this compound was driven by this necessity, offering researchers a specific and versatile probe to investigate the intracellular trafficking and recognition of this key bacterial fragment. By conjugating the NOD2 ligand, MDP, with a bright and photostable rhodamine fluorophore, this compound allows for the direct visualization of MDP's journey into the cell and its interaction with its receptor, providing invaluable insights into the initiation of the innate immune response.

Chemical and Photophysical Properties of this compound

This compound is a complex molecule that combines the biological specificity of muramyl dipeptide with the fluorescent properties of rhodamine.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₇₃N₈O₁₅S⁺ | [2] |

| Molecular Weight | 1106.3 g/mol | [2] |

| IUPAC Name | [9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium | [2] |

| Purity | Typically ≥95% | [2] |

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~542-556 nm | In ethanol/aqueous buffer | [1][3] |

| Emission Maximum (λem) | ~565-590 nm | In ethanol/aqueous buffer | [1][3] |

| Quantum Yield (Φ) | 0.49 - 0.70 | In ethanol | [3] |

| Fluorescence Lifetime (τ) | 37.8 ± 2.4 s | T50 buffer (pH 8.0) | [2] |

Synthesis of this compound

The synthesis of this compound involves the covalent conjugation of a reactive derivative of rhodamine B to an amino-functionalized muramyl dipeptide. While a specific, detailed protocol for the direct synthesis of the commercially available this compound is not publicly available, a generalizable synthetic strategy can be outlined based on established bioconjugation techniques. This typically involves a multi-step process:

-

Synthesis of an amino-modified MDP derivative: This often involves solid-phase peptide synthesis to create an MDP analog with a free amine group, for example, by incorporating a lysine residue.

-

Activation of Rhodamine B: Rhodamine B is typically activated to an amine-reactive form, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

-

Conjugation Reaction: The amino-modified MDP is then reacted with the activated rhodamine B derivative to form a stable amide or thiourea bond.

-

Purification: The final this compound conjugate is purified from unreacted starting materials and byproducts, typically using high-performance liquid chromatography (HPLC).

A generalized workflow for the synthesis is depicted below:

Experimental Protocols

Live-Cell Imaging of this compound Uptake and Trafficking using Confocal Microscopy

This protocol describes the use of this compound to visualize its uptake and intracellular localization in mammalian cells, such as macrophages.

Materials:

-

This compound

-

Mammalian cells (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Preparation of this compound solution: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20 µg/mL).[4]

-

Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time points (e.g., 30 minutes, 1 hour, 3 hours) to observe the kinetics of uptake.

-

Washing: After incubation, aspirate the this compound containing medium and wash the cells three times with warm PBS to remove any unbound probe.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing after Fixation: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Confocal Microscopy: Image the cells using a confocal microscope. Use appropriate laser lines and emission filters for Rhodamine (Excitation: ~561 nm, Emission: ~570-620 nm) and DAPI (Excitation: ~405 nm, Emission: ~450-480 nm). Acquire z-stacks to visualize the three-dimensional distribution of this compound within the cells.

High-Throughput Screening (HTS) Assay for Modulators of NOD2 Activation

This protocol outlines a cell-based HTS assay to identify small molecule inhibitors or enhancers of NOD2 signaling using a reporter gene assay. This is a conceptual protocol as a specific HTS protocol for this compound is not available.

Materials:

-

HEK293T cells stably expressing human NOD2 and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

MDP

-

Test compounds library

-

Cell culture medium

-

Reporter gene assay reagents (e.g., luciferase substrate)

-

Microplate reader

Procedure:

-

Cell Plating: Seed the NOD2-reporter cells in 96-well or 384-well plates and culture overnight.

-

Compound Treatment: Add test compounds from a chemical library to the cells at various concentrations. Include appropriate controls (e.g., vehicle control, known NOD2 inhibitor).

-

Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a sub-maximal concentration of MDP to activate the NOD2 pathway.

-

Incubation: Incubate the plates for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).

-

Reporter Assay: Lyse the cells (for intracellular reporters like luciferase) or collect the supernatant (for secreted reporters like SEAP) and perform the reporter gene assay according to the manufacturer's instructions.

-

Data Analysis: Measure the reporter signal using a microplate reader. Normalize the data to controls and calculate the percentage of inhibition or enhancement for each compound.

Key Applications and Quantitative Data

Elucidating the NOD2 Signaling Pathway

This compound has been instrumental in dissecting the initial steps of NOD2 activation. Upon entering the cell, MDP binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change that leads to its oligomerization. This triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Quantitative Data on NOD2-MDP Interaction:

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of NOD2 for MDP | 51 ± 18 nM | Surface Plasmon Resonance | [5] |

| Binding Affinity (Kd) of NOD2 LRR domain for MDP | 212 ± 24 nM | Surface Plasmon Resonance | [5] |

| MDP concentration for NOD2 activation in cells | 10 ng/mL - 10 µg/mL | Cellular assays | [6] |

Investigating Intracellular Trafficking

This compound allows for the real-time tracking of MDP's journey within the cell. Studies have shown that fluorescently labeled MDP is internalized and localizes to acidified vesicles, such as endosomes and lysosomes.[4] This trafficking is crucial for its interaction with NOD2, which is also recruited to these compartments upon stimulation.

Quantitative Data on this compound Uptake:

| Cell Type | Concentration of this compound | Incubation Time | Percentage of Labeled Cells | Reference |

| Mouse Bone Marrow-Derived Macrophages | 20 µg/mL | 30 min | ~25% | [4] |

| Mouse Bone Marrow-Derived Macrophages | 20 µg/mL | 3 hours | Not specified, but increased granular labeling observed | [4] |

The kinetics of uptake and trafficking can be quantified by measuring the fluorescence intensity within specific cellular compartments over time using time-lapse confocal microscopy and image analysis software.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for researchers in the field of innate immunity. Its ability to specifically label and track the bacterial PAMP, muramyl dipeptide, has provided significant insights into the mechanisms of NOD2 activation, signaling, and intracellular trafficking. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this powerful probe in both basic research and drug discovery applications.

Future developments in this area may include the creation of MDP probes with different fluorophores for multi-color imaging experiments, the development of photo-activatable or photo-switchable versions for super-resolution microscopy, and the use of this compound in more complex in vivo imaging models to study the dynamics of the innate immune response in the context of a whole organism. As our understanding of the intricate role of NOD2 in health and disease continues to grow, tools like this compound will undoubtedly remain at the forefront of discovery.

References

- 1. mjs.um.edu.my [mjs.um.edu.my]

- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]

- 3. Rhodamine B - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. invivogen.com [invivogen.com]

An In-Depth Technical Guide to the Enzymatic Degradation and Metabolism of MDP-Rhodamine in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a potent activator of the innate immune system through its interaction with the intracellular NOD2 receptor. Fluorescently labeled MDP, such as MDP-rhodamine, is an invaluable tool for studying its uptake, localization, and interaction with cellular machinery. Understanding the enzymatic degradation and metabolism of this conjugate is critical for interpreting experimental data accurately and for the development of novel immunomodulatory therapeutics. This guide provides a comprehensive overview of the presumed metabolic pathways of this compound, detailed experimental protocols to investigate its degradation, and a framework for analyzing its influence on cellular signaling.

Introduction: Cellular Processing of this compound

Upon entering the cell, primarily through endocytosis, this compound is trafficked to endosomal and lysosomal compartments.[1] These acidic organelles are rich in hydrolytic enzymes, including proteases and lysozyme, which are capable of degrading internalized biomolecules. The amide bond linking the muramyl dipeptide moiety to the rhodamine fluorophore is a potential target for enzymatic cleavage. The degradation of this compound can have significant implications for its biological activity and the interpretation of fluorescence-based assays. Cleavage of the conjugate may be necessary to release free MDP to activate the cytosolic NOD2 receptor, or the intact conjugate might have its own unique signaling properties.

Hypothetical Metabolic Pathway of this compound

While specific metabolic data for this compound is not extensively documented, a hypothetical pathway can be proposed based on the known functions of cellular enzymes. The primary metabolic event is likely the hydrolysis of the amide bond connecting MDP to the rhodamine dye, a reaction potentially catalyzed by peptidases or other hydrolases within the cell.

Quantitative Analysis of this compound Metabolism

To quantify the degradation and metabolism of this compound, a series of in vitro experiments can be performed. The following tables present hypothetical data that could be generated from such studies.

Table 1: Metabolic Stability of this compound in Cell Lysates

| Cell Type | Incubation Time (min) | This compound Remaining (%) | Half-life (t½, min) |

| Macrophage (RAW 264.7) | 0 | 100 | 45.2 |

| 30 | 65.8 | ||

| 60 | 38.1 | ||

| 120 | 15.3 | ||

| Epithelial (HEK293T) | 0 | 100 | 110.5 |

| 30 | 88.2 | ||

| 60 | 75.9 | ||

| 120 | 58.4 |

Table 2: Formation of Putative Metabolites Over Time in Macrophage Lysate

| Time (min) | This compound (µM) | Free Rhodamine (µM) | Free MDP (µM) |

| 0 | 10.0 | 0.0 | 0.0 |

| 30 | 6.5 | 3.2 | 3.4 |

| 60 | 3.7 | 5.9 | 6.1 |

| 120 | 1.4 | 8.3 | 8.5 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the enzymatic degradation and metabolism of this compound.

In Vitro Metabolic Stability Assay

This protocol details the steps to assess the stability of this compound in cell lysates.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells of interest (e.g., RAW 264.7 macrophages) to 80-90% confluency.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic and microsomal fractions).

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Incubation:

-

In a microcentrifuge tube, combine the cell lysate (e.g., to a final protein concentration of 1 mg/mL) with this compound (e.g., to a final concentration of 10 µM).

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.

-

-

Sample Preparation and Analysis:

-

Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify potential metabolites.

-

LC-MS/MS Method for Metabolite Identification and Quantification

This protocol outlines the development of an LC-MS/MS method for analyzing this compound and its metabolites.

Protocol:

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a gradient to separate this compound from its more polar (e.g., free MDP) and potentially less polar metabolites. A typical gradient might be 5-95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Full Scan (MS1): Acquire full scan data to identify the molecular ions of the parent compound and potential metabolites.

-

Product Ion Scan (MS2): Perform fragmentation of the parent ion and suspected metabolite ions to obtain structural information for identification.

-

Multiple Reaction Monitoring (MRM): For quantification, develop an MRM method using specific precursor-to-product ion transitions for this compound and its confirmed metabolites.

-

-

Metabolite Identification:

-

Compare the retention times and mass spectra of potential metabolites with those of synthesized standards (if available).

-

Analyze the fragmentation patterns to deduce the structure of unknown metabolites. Common modifications include hydroxylation, dealkylation, and cleavage of the amide bond.

-

NOD2 Activation Reporter Assay

This assay determines whether the degradation of this compound is necessary for NOD2 activation.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect the cells with plasmids encoding human NOD2 and an NF-κB-driven luciferase reporter. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with various concentrations of:

-

MDP (positive control)

-

This compound

-

Potential metabolites (e.g., free rhodamine, free MDP)

-

A vehicle control

-

-

-

Luciferase Assay:

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Normalize the NF-κB luciferase activity to the Renilla luciferase activity.

-

Signaling Pathway Analysis

The activation of NOD2 by MDP initiates a downstream signaling cascade, primarily through the NF-κB pathway. Western blotting can be used to assess the activation of key proteins in this pathway.

A western blot analysis would typically show an increase in the phosphorylation of IκBα and the p65 subunit of NF-κB in response to MDP stimulation. By comparing the effects of MDP and this compound, one can determine if the conjugate is capable of activating this pathway.

Conclusion

The enzymatic degradation and metabolism of this compound are crucial aspects that influence its biological activity and the interpretation of experimental results. Although direct metabolic data for this specific conjugate are scarce, this guide provides a comprehensive framework for its investigation. By employing the detailed protocols for metabolic stability assays, LC-MS/MS analysis, and functional reporter assays, researchers can elucidate the metabolic fate of this compound and its impact on NOD2-mediated signaling pathways. This knowledge will be instrumental in advancing our understanding of innate immunity and in the development of novel immunomodulatory agents.

References

Methodological & Application

Application Notes and Protocols for NOD2 Tracking Using MDP-Rhodamine in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MDP-rhodamine, a fluorescently labeled muramyl dipeptide, to visualize and track the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) in fluorescence microscopy. This document includes an overview of the NOD2 signaling pathway, detailed experimental protocols for live and fixed-cell imaging, and quantitative data to inform experimental design.

Introduction

NOD2 is a crucial intracellular pattern recognition receptor (PRR) that plays a vital role in the innate immune system. It recognizes muramyl dipeptide (MDP), a conserved motif in the peptidoglycan of most bacteria. Upon binding MDP, NOD2 undergoes a conformational change, leading to its activation and the initiation of downstream signaling cascades that culminate in pro-inflammatory and antimicrobial responses.[1] Dysregulation of NOD2 signaling has been implicated in various inflammatory conditions, including Crohn's disease.[1]

This compound is a valuable tool for studying the dynamics of NOD2. This fluorescent probe consists of MDP covalently linked to a rhodamine dye, allowing for the direct visualization of MDP uptake and its interaction with NOD2 within the cell. These studies are critical for understanding the spatial and temporal regulation of NOD2 signaling and for the development of novel therapeutics targeting this pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the interaction of MDP with NOD2 and the properties of rhodamine for fluorescence microscopy.

| Parameter | Value | Reference |

| Binding Affinity (KD) of MDP to NOD2 | 51 ± 18 nM | [2] |

| MDP Concentration for Cellular Assays | 10 ng/mL - 10 µg/mL | [3] |

| Rhodamine Excitation Maximum | ~540 - 570 nm | |

| Rhodamine Emission Maximum | ~570 - 620 nm |

Table 1: Key Quantitative Parameters

NOD2 Signaling Pathway

Upon intracellular recognition of MDP, NOD2 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, resulting in the production of inflammatory cytokines and antimicrobial peptides.[4][5][6] The core of this pathway involves the recruitment of the serine/threonine kinase RIPK2.[4][5][6]

Experimental Workflow for NOD2 Tracking

The general workflow for tracking NOD2 using this compound involves cell culture, incubation with the fluorescent probe, cell fixation (for fixed-cell imaging), fluorescence microscopy, and image analysis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and NOD2 Colocalization

This protocol is designed for real-time visualization of this compound in living cells.

Materials:

-

Cells expressing NOD2 (e.g., HEK293T cells transiently transfected with NOD2-GFP, or monocytic cell lines like THP-1)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µg/mL).

-

Cell Labeling:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound containing imaging medium to the cells.

-

Incubate the cells in a 37°C, 5% CO2 incubator for 30 minutes to 4 hours. The optimal incubation time should be determined empirically for your cell type and experimental goals.

-

-

Washing:

-

Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound this compound.

-

After the final wash, add fresh pre-warmed live-cell imaging medium.

-

-

Imaging:

-

Immediately transfer the dish to the pre-warmed and equilibrated stage of the confocal microscope.

-

Acquire images using appropriate laser lines and filters for rhodamine (and GFP if using NOD2-GFP).

-

Rhodamine: Excitation ~561 nm, Emission ~570-620 nm.

-

GFP: Excitation ~488 nm, Emission ~500-550 nm.

-

-

For time-lapse imaging, acquire images at desired intervals.

-

Protocol 2: Fixed-Cell Imaging of this compound and Immunofluorescence Staining for NOD2

This protocol allows for the visualization of this compound in fixed cells and enables co-staining for endogenous NOD2.

Materials:

-

Cells expressing NOD2 cultured on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NOD2

-

Alexa Fluor-conjugated secondary antibody (with a spectrally distinct fluorophore from rhodamine, e.g., Alexa Fluor 488)

-

DAPI solution (for nuclear counterstaining)

-

Anti-fade mounting medium

Procedure:

-

This compound Incubation: Follow steps 1-3 from Protocol 1.

-

Washing: After incubation, wash the cells three times with PBS.

-

Fixation:

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-NOD2 antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging:

-

Acquire images using a confocal or widefield fluorescence microscope with the appropriate filter sets for rhodamine, the secondary antibody fluorophore, and DAPI.

-

Data Presentation and Analysis

Quantitative analysis of the acquired images can provide valuable insights into NOD2 biology.

-

Co-localization Analysis: To determine the extent to which this compound co-localizes with NOD2, Pearson's Correlation Coefficient or Manders' Overlap Coefficient can be calculated using image analysis software (e.g., ImageJ/Fiji).

-

Fluorescence Intensity Measurement: The mean fluorescence intensity of this compound within defined regions of interest (e.g., whole cell, cytoplasm, or specific puncta) can be quantified to assess the level of uptake.

-

NOD2 Clustering Analysis: Upon activation, NOD2 is known to form oligomers or clusters. The size and number of these clusters can be quantified from high-resolution images.

Disclaimer: These protocols provide a general framework. Optimal conditions, such as cell type, this compound concentration, and incubation times, should be determined empirically for each specific experimental setup.

References

- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Optimal Cell Labeling with MDP-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MDP-Rhodamine for efficient and optimal cell labeling. Muramyl dipeptide (MDP) is a component of bacterial cell walls that can be recognized by the innate immune system, and its conjugation to rhodamine allows for the fluorescent tracking of its uptake and localization within cells. The following sections detail the principles of this compound labeling, quantitative data for concentration optimization, detailed experimental protocols, and the cellular pathways involved.

Principle of this compound Cell Labeling

This compound is a fluorescently labeled derivative of muramyl dipeptide. The MDP moiety facilitates the uptake of the conjugate into cells, particularly phagocytic cells like macrophages, through pattern recognition receptors. Once internalized, the rhodamine fluorophore allows for the visualization and quantification of the labeled cells and subcellular compartments. Studies have shown that fluorescently labeled MDP is internalized and localizes to acidified endosomal compartments[1]. This specific localization can be leveraged to study cellular uptake mechanisms, endosomal trafficking, and the activation of downstream signaling pathways.

Quantitative Data for Optimal Concentration

The optimal concentration of this compound for cell labeling can vary depending on the cell type, cell density, incubation time, and the specific application. The following table summarizes reported concentrations from the literature to serve as a starting point for optimization.

| Cell Type/Model System | Concentration | Incubation Time | Application | Reference |

| Mouse Bone Marrow-Derived Macrophages | 20 µg/ml | 30 min, 3 hr | Confocal Microscopy | [1] |

| In vivo (mice) | 5 mg/kg | 48 hr | In vivo Imaging | [2] |

Note: It is highly recommended to perform a concentration titration experiment to determine the optimal concentration for your specific cell type and experimental conditions. High concentrations of rhodamine conjugates can sometimes lead to fluorescence quenching, denaturation of target proteins, and increased background staining[].

Experimental Protocols

In Vitro Cell Labeling with this compound

This protocol provides a general procedure for labeling adherent or suspension cells in culture.

Materials:

-

This compound

-

Cell culture medium appropriate for your cell line

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells of interest

-

Fluorescence microscope or flow cytometer

-

Optional: DAPI or Hoechst for nuclear counterstaining

-

Optional: Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Optional: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Protocol:

-

Cell Preparation:

-

Adherent Cells: Seed cells on sterile coverslips in a petri dish or in a multi-well plate and culture until they reach the desired confluency.

-

Suspension Cells: Culture cells in appropriate flasks and ensure they are in the logarithmic growth phase.

-

-

Preparation of this compound Staining Solution:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 5, 10, 20, 50 µg/ml) to determine the optimal concentration.

-

-

Cell Staining:

-

Adherent Cells: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

-

Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cell pellet in the this compound staining solution.

-

Incubate the cells for the desired period (e.g., 30 minutes to 3 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Adherent Cells: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

-

Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet 2-3 times by resuspending in pre-warmed PBS followed by centrifugation.

-

-

Imaging or Analysis:

-